molecular formula C10H14ClNO2 B12949648 3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride CAS No. 550370-16-6

3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride

Cat. No.: B12949648
CAS No.: 550370-16-6
M. Wt: 215.67 g/mol
InChI Key: GVSLZMZLHHVIGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride typically involves the reaction of 2-methoxyphenylacetic acid with azetidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like methanol . The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly suitable for use in targeted drug delivery systems and protein degradation technologies .

Properties

CAS No.

550370-16-6

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

3-(2-methoxyphenyl)azetidin-3-ol;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-13-9-5-3-2-4-8(9)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H

InChI Key

GVSLZMZLHHVIGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CNC2)O.Cl

Origin of Product

United States

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